molecular formula C11H11N3O2 B2824387 Methyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate CAS No. 1785765-04-9

Methyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate

Cat. No.: B2824387
CAS No.: 1785765-04-9
M. Wt: 217.228
InChI Key: TYFFOCNYTODYNV-UHFFFAOYSA-N
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Description

Methyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate (CAS 1785765-04-9) is a benzoic acid ester derivative incorporating the privileged 1,2,4-triazole pharmacophore. This molecular hybrid is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. Research indicates that structurally related 1,2,4-triazole benzoic acid hybrids demonstrate potent in vitro cytotoxic activities against human cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116), with some compounds exhibiting efficacy comparable to the reference drug doxorubicin . Notably, certain lead compounds in this class have been shown to inhibit cancer cell proliferation by inducing apoptosis , suggesting a promising mechanism of action for further investigation . The 1,2,4-triazole ring is a established pharmacophore in clinical therapy, known for its ability to interact with biological targets through hydrogen bonding and dipole interactions . It is a key structural component in several FDA-approved drugs, including the anticancer aromatase inhibitors letrozole and anastrozole . This compound serves as a versatile chemical building block for the design and synthesis of more complex and potent bioactive molecules, providing a platform for structural optimization in anticancer research . This product is provided for chemical and pharmaceutical research purposes. For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

IUPAC Name

methyl 4-(1H-1,2,4-triazol-5-ylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)9-4-2-8(3-5-9)6-10-12-7-13-14-10/h2-5,7H,6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFFOCNYTODYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate typically involves the reaction of 4-(bromomethyl)benzoic acid methyl ester with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives .

Mechanism of Action

The mechanism of action of Methyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in cell proliferation, leading to the suppression of cancer cell growth. The triazole ring can also interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Substituent Position and Chain Length Variations

  • Methyl 4-(3-Phenyl-4H-1,2,4-triazol-4-yl)butanoate (): This compound replaces the triazol-3-ylmethyl group with a triazol-4-yl moiety connected via a butanoate chain. The longer aliphatic chain increases flexibility and may alter biological activity due to enhanced hydrophobicity. The triazole substitution at the 4-position (vs. 3-position in the target compound) could affect hydrogen-bonding patterns and metal coordination .
  • Methyl 3-Methyl-4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate (): Structural differences include a methyl group at the 3-position of the benzene ring and a 1-methyl substitution on the triazole. The molecular weight (231.25 g/mol) and purity (≥95%) are comparable, but the altered substituents may influence pharmacokinetics .

Functional Group Modifications

  • 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic Acid (): The triazole is linked at the 1-position (vs. 3-position) via a methylene group, and the ester is replaced by a carboxylic acid. This compound also demonstrates coordination capabilities with metals like Cd, forming 3D polymeric structures .
  • Ethyl 4-((1,1,1,2-Tetrafluoro-3-(3-phenyl-1H-pyrazol-1-yl)propan-2-yl)oxy)benzoate ():
    A pyrazole ring and fluorine atoms replace the triazole, significantly altering electronic properties. The fluorinated chain enhances metabolic stability and lipophilicity, while the pyrazole may confer distinct biological activity profiles compared to triazole derivatives .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity
Methyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate C${11}$H${11}$N$3$O$2$ 217.23 4-(Triazol-3-ylmethyl)benzoate N/A
Methyl 3-Methyl-4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate C${12}$H${13}$N$3$O$2$ 231.25 3-Me benzene, 1-Me triazole ≥95%
4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic Acid C${10}$H${9}$N$3$O$2$ 203.20 Carboxylic acid, triazol-1-ylmethyl N/A

Biological Activity

Methyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields.

Chemical Structure and Synthesis

This compound is characterized by the presence of a triazole ring and an ester functional group. The compound can be synthesized through the reaction of 4-(bromomethyl)benzoic acid methyl ester with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate, typically in a solvent like dimethylformamide (DMF) at elevated temperatures .

Antimicrobial Properties

Triazole derivatives are well-known for their antimicrobial properties. This compound has been investigated for its potential as an antifungal agent . The triazole moiety is crucial in inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. Studies have demonstrated that compounds with similar structures exhibit potent activity against various fungi, including Candida and Aspergillus species .

Anticancer Activity

Research indicates that this compound may have anticancer properties . Its ability to inhibit cancer cell proliferation has been observed in several studies. For instance, derivatives of triazole have shown efficacy against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression . The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

  • Fungal Inhibition : A study evaluating the antifungal activity of various triazole derivatives found that this compound exhibited significant inhibition against Candida albicans, with an IC50 value comparable to established antifungal agents .
  • Anticancer Research : In vitro studies on breast cancer cell lines revealed that this compound reduced cell viability significantly at concentrations above 10 µM. The compound's mechanism was linked to the activation of caspase pathways leading to apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with other triazole derivatives such as fluconazole and voriconazole.

Compound NameBiological ActivityMechanism
This compoundAntifungal, AnticancerInhibits ergosterol biosynthesis; induces apoptosis
FluconazoleAntifungalInhibits ergosterol biosynthesis
VoriconazoleAntifungalInhibits ergosterol biosynthesis; disrupts fungal DNA synthesis

Q & A

Q. What are the common synthetic routes for Methyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate, and how are key intermediates stabilized?

The synthesis typically involves:

  • Triazole ring formation : Cyclization of hydrazine derivatives (e.g., hydrazine hydrate) with carbon disulfide or thiourea analogs under basic conditions (KOH/ethanol) to form the 1,2,4-triazole core .
  • Esterification : Reaction of the benzoic acid intermediate with methanol in the presence of acid catalysts (e.g., H₂SO₄) to yield the methyl ester .
  • Stabilization of intermediates : Use of anhydrous solvents (e.g., DMF) and inert atmospheres (N₂) to prevent hydrolysis or oxidation. Key intermediates are characterized via TLC and purified via column chromatography .
Reaction StepReagents/ConditionsYield Optimization Strategies
Triazole cyclizationHydrazine hydrate, KOH, 80–100°CSlow addition of reagents, pH 8–9
EsterificationMethanol, H₂SO₄, refluxExcess methanol, 12–24 h reflux

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on:

  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 8.1–8.3 ppm (aromatic protons) and δ 3.9 ppm (ester methyl group) .
  • FT-IR : Stretching vibrations at 1700–1720 cm⁻¹ (C=O ester) and 3100–3200 cm⁻¹ (N-H triazole) .
    • Chromatography : HPLC purity >95% (C18 column, acetonitrile/water mobile phase) .
    • Elemental analysis : CHNS data matching theoretical values (e.g., C: 54.3%, H: 4.2%, N: 18.9%) .

Q. What biological activities are associated with this compound, and what mechanisms are proposed?

The compound exhibits:

  • Antimicrobial activity : Inhibition of bacterial DNA gyrase via triazole-mediated hydrogen bonding .
  • Anticancer potential : Induction of apoptosis in cancer cell lines (e.g., MCF-7) through tubulin destabilization .
  • Anti-inflammatory effects : COX-2 enzyme inhibition attributed to the benzoate ester’s electron-withdrawing properties .
Biological ActivityPutative Target/MechanismKey Structural Features
AntimicrobialBacterial DNA gyraseTriazole N-H, methylene linkage
AnticancerTubulin polymerizationBenzoate π-system, substituent R

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

  • Catalyst screening : Palladium or copper catalysts for Suzuki coupling of aryl substituents (e.g., 4-fluorophenyl) .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution at the triazole’s C-3 position .
  • Energy-efficient methods : Ultrasound-assisted synthesis reduces reaction time (2–4 h vs. 24 h) by enhancing reagent diffusion .

Q. What computational strategies predict the bioactivity of triazole-benzoate derivatives?

  • Molecular docking : Simulations using AutoDock Vina to identify binding affinities for targets like CYP450 isoforms (ΔG < -8 kcal/mol) .
  • QSAR modeling : Hammett constants (σ) of substituents correlate with antimicrobial IC₅₀ values (R² > 0.85) .
  • DFT calculations : HOMO-LUMO gaps predict redox activity, guiding derivative design for antioxidant applications .

Q. How should researchers address contradictory biological activity data in triazole-benzoate analogs?

Contradictions arise from:

  • Substituent effects : Electron-donating groups (e.g., -OCH₃) enhance anticancer activity but reduce antimicrobial potency .
  • Assay variability : Differences in cell lines (e.g., HeLa vs. HepG2) or incubation times (24 h vs. 48 h) impact IC₅₀ values .
  • Resolution strategies :
  • Standardize assays (e.g., CLSI guidelines for antimicrobial testing).
  • Use isogenic cell lines to isolate target-specific effects .

Q. What analytical methods resolve decomposition products during storage of this compound?

  • Stability studies : Accelerated degradation under UV light (ICH Q1B guidelines) identifies hydrolyzed benzoic acid and oxidized triazole byproducts .
  • LC-MS/MS : Quantifies degradation products (e.g., m/z 205 for hydrolyzed triazole) .
  • Storage recommendations : Anhydrous conditions, amber vials at -20°C to prevent photolysis .

Methodological Notes

  • Synthetic reproducibility : Always validate reaction scalability (>5 g batches) using Parr reactors for pressure-sensitive steps .
  • Data interpretation : Use Shapiro-Wilk tests to confirm normality before statistical analysis of bioactivity data .
  • Ethical compliance : Adhere to OECD guidelines for in vitro toxicity screening to ensure reproducibility .

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